molecular formula C24H20N6O4S2 B2964282 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690252-50-7

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2964282
CAS No.: 690252-50-7
M. Wt: 520.58
InChI Key: DRFUNHXZWLXENS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a pyrido[1,2-a]thieno[2,3-d]pyrimidine core substituted with a 9-methyl group, a 4-oxo moiety, and a sulfamoylphenyl side chain. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with affinity for pyrimidine-based scaffolds .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S2/c1-13-5-4-10-30-21(13)28-23-18(24(30)32)12-19(35-23)22(31)27-16-6-8-17(9-7-16)36(33,34)29-20-11-14(2)25-15(3)26-20/h4-12H,1-3H3,(H,27,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFUNHXZWLXENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thienopyrimidine derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H22N4O5SC_{27}H_{22}N_{4}O_{5}S with a molecular weight of 514.6 g/mol. The structure features a pyrimidine moiety linked to a thienopyrimidine scaffold, which is critical for its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC27H22N4O5SC_{27}H_{22}N_{4}O_{5}S
Molecular Weight514.6 g/mol
IUPAC NameN-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(2-oxo-2-phenylacetyl)benzamide
CAS Number307545-10-4

Anticancer Properties

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. These compounds often act as inhibitors of key enzymes involved in tumor growth and proliferation.

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HT1080 (fibrosarcoma) . The mechanism of action is believed to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis.
  • IC50 Values : The most active derivatives have shown IC50 values in the nanomolar range (e.g., 3 nM for certain thienopyrimidines), indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which play significant roles in tumor angiogenesis and growth .
  • Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Thienopyrimidine derivatives also exhibit antimicrobial properties. Preliminary studies suggest that they may possess activity against a range of pathogens, including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell functions or inhibit essential enzymatic processes.

Case Studies

Several research articles have documented the synthesis and biological evaluation of thienopyrimidine derivatives:

  • Synthesis and Evaluation : A study published in ACS Omega detailed the synthesis of various thienopyrimidine compounds and their evaluation against human cancer cell lines . The findings indicated promising anticancer activity and favorable pharmacokinetic profiles.
  • Comparative Analysis : Another study compared different thienopyrimidine derivatives' efficacy in inhibiting tumor growth in vivo. The results demonstrated significant tumor regression in treated groups compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs share the pyrido-thieno-pyrimidine backbone but differ in substituents, influencing physicochemical and pharmacological properties. Below are notable comparisons:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Activity
Target Compound C₂₄H₂₀N₆O₄S₂ 9-methyl, 4-oxo, N-(4-sulfamoylphenyl) 520.58 High predicted binding affinity (XGBoost model ); potential kinase inhibition
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₈H₁₃N₃O₂S₂ 2-(methylthio)phenyl 367.45 Lower solubility due to hydrophobic methylthio group; no reported sulfamoyl interaction
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₅H₁₀N₄O₂S₂ 1,3-thiazol-2-yl 342.39 Reduced steric bulk; potential for improved membrane permeability
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine C₃₁H₃₃N₈O₄S Cyclopentyl, 2-methoxyphenyl, pyrimidin-2-yl sulfamoyl 613.23 Higher synthetic yield (38%) ; enhanced π-π stacking potential

Functional and Pharmacological Differences

  • Target Compound vs. N-[2-(Methylthio)phenyl] Analog : The sulfamoylphenyl group in the target compound enables stronger hydrogen bonding compared to the methylthio group, likely improving target engagement in hydrophilic environments (e.g., enzyme active sites).
  • Thiazole-Substituted Analog : The thiazole ring introduces a heteroatom-rich scaffold, which may enhance interactions with metal ions in metalloenzymes but reduces steric hindrance compared to the bulkier sulfamoyl group.

Computational and Experimental Insights

  • XGBoost Predictive Modeling : The target compound’s RMSE (9.091 K) and R² (0.928) values suggest reliable predictability in superconducting critical temperature, though this model may extrapolate to solubility or binding energy in drug design.
  • ChemGPS-NP Analysis : Compounds like the target and its analogs occupy distinct regions in chemical space due to sulfamoyl vs. thiazole/pyrimidine substituents, highlighting divergent biological profiles .
  • Agglomerative Hierarchical Clustering : Structural similarity metrics (Tanimoto coefficients) place the target compound in a cluster with kinase inhibitors, while thiazole analogs cluster with antimicrobial agents .

Methodological Considerations for Comparative Analysis

Table 2: Key Techniques for Compound Comparison

Method Application Relevance to Target Compound
X-ray Diffraction Resolve 3D molecular conformation Limited by filter size in PM studies ; not applied here
GC-MS Volatile compound profiling Used in analogous studies to identify pyridines/ketones
Molecular Fingerprints Assess structural similarity (e.g., SPP, SEA) Critical for virtual screening of sulfamoyl-containing analogs
HS-SPME Extract semi-volatile components Detected 53 compounds in E-cigs vs. 41 in TTPs

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